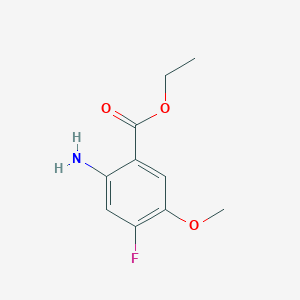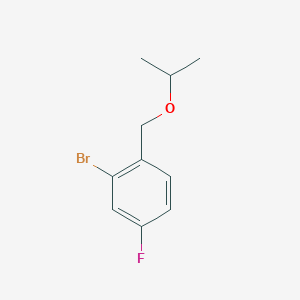
2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene
Übersicht
Beschreibung
“2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom .
Synthesis Analysis
The synthesis of similar compounds, such as 4-Fluorobromobenzene, is typically achieved via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .Molecular Structure Analysis
The molecular formula of “2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene” is C10H12BrFO . It contains a total of 25 atoms; 12 Hydrogen atoms, 10 Carbon atoms, 1 Oxygen atom, 1 Fluorine atom, and 1 Bromine atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.02 . It has a density of 1.5±0.1 g/cm3, a boiling point of 273.6±0.0 °C at 760 mmHg, and a flash point of 98.3±0.0 °C .Wissenschaftliche Forschungsanwendungen
Radiosynthesis and Labeling Agents
One application of halogenated benzenes in scientific research is in the field of radiosynthesis, where compounds like 1-[18F]Fluoromethyl-4-methyl-benzene are prepared from their bromo analogues for use as bifunctional labeling agents. These compounds are synthesized through nucleophilic substitution reactions with [18F]fluoride on their dihalo analogues, offering potential in medical imaging and diagnostics (Namolingam et al., 2001).
Polymerization and Material Synthesis
Novel trisubstituted ethylenes, including ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates where R includes halogen and alkoxy substituents, are synthesized for copolymerization with styrene. This results in polymers with potential applications in material science, showcasing the versatility of halogenated benzenes in polymer chemistry (Hussain et al., 2019).
Antimicrobial Agents
Newly synthesized (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, with various halogen substituents, demonstrate potent antimicrobial activity against a range of microorganisms. This suggests the potential of halogenated benzenes in developing new antimicrobial agents (Liaras et al., 2011).
Organometallic Synthesis
The versatility of halogenated benzenes extends to organometallic chemistry, where compounds like 1-Bromo-3,5-bis(trifluoromethyl)benzene serve as starting materials for a range of synthetically useful reactions. This illustrates their role in expanding the toolkit for organic synthesis and material science applications (Porwisiak et al., 1996).
Isoindole Synthesis
Halogenated benzenes are also pivotal in the synthesis of isoindoles, a class of compounds with potential applications in pharmaceuticals and materials science. The two-step synthesis involving halogen-lithium exchange demonstrates the chemical flexibility and utility of these compounds in organic synthesis (Kuroda & Kobayashi, 2015).
Safety And Hazards
The compound is classified under the GHS07 hazard class. The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as eyeshields, full-face respirator, gloves, and a multi-purpose combination respirator cartridge are recommended when handling this compound .
Eigenschaften
IUPAC Name |
2-bromo-4-fluoro-1-(propan-2-yloxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-7(2)13-6-8-3-4-9(12)5-10(8)11/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYXEDYOQBGZIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-1-(isopropoxymethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



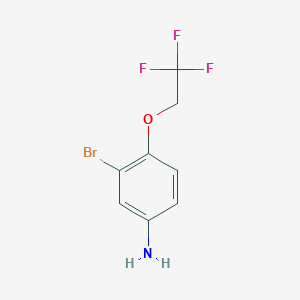
![3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1526747.png)
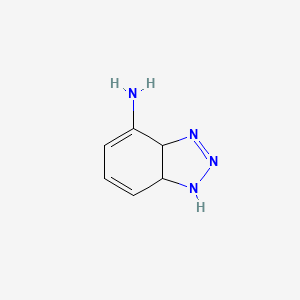

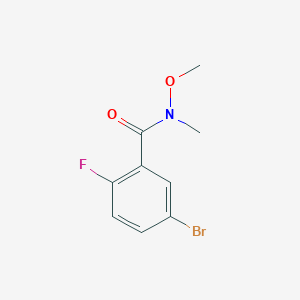
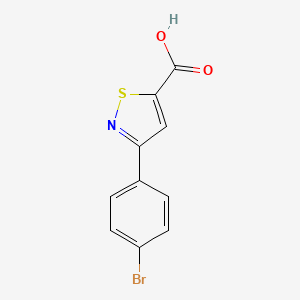
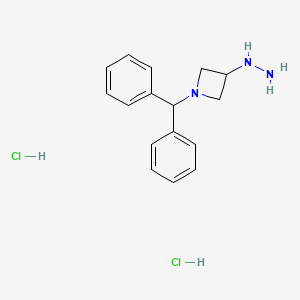
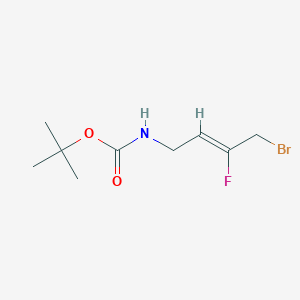
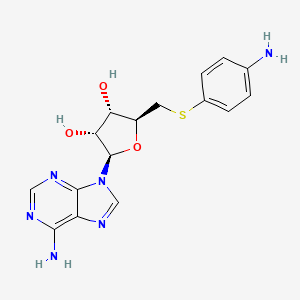
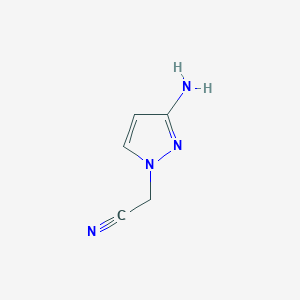
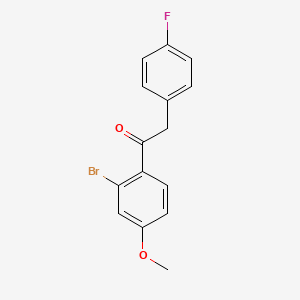
![2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B1526763.png)
![[(2-Butoxyethyl)carbamoyl]formic acid](/img/structure/B1526766.png)
